Cas no 1589541-54-7 (tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate)

Tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure features a reactive formyl group and dichloropyridine moiety, enabling further functionalization through nucleophilic addition or cross-coupling reactions. The tert-butyl carbamate (Boc) protecting group enhances stability during synthetic transformations while allowing selective deprotection under mild acidic conditions. This compound is valued for its high purity and consistent reactivity, making it suitable for constructing complex heterocyclic frameworks. Its utility in medicinal chemistry stems from its role as a precursor to biologically active pyridine derivatives, offering precise control over molecular architecture.
tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate structure
1589541-54-7 structure
Product Name:tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate
CAS No:1589541-54-7
MF:C11H12Cl2N2O3
MW:291.1305809021
MDL:MFCD28966657
CID:5462695
PubChem ID:118395292
Update Time:2025-05-22

tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (4,6-dichloro-5-formylpyridin-2-yl)carbamate
    • tert-butyl(4,6-dichloro-5-formylpyridin-2-yl)carbamate
    • Z5103649963
    • tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate
    • MDL: MFCD28966657
    • Inchi: 1S/C11H12Cl2N2O3/c1-11(2,3)18-10(17)15-8-4-7(12)6(5-16)9(13)14-8/h4-5H,1-3H3,(H,14,15,17)
    • InChI Key: SOBWFBJBIOGZIZ-UHFFFAOYSA-N
    • SMILES: ClC1C(C=O)=C(N=C(C=1)NC(=O)OC(C)(C)C)Cl

Computed Properties

  • Exact Mass: 290.0224976 g/mol
  • Monoisotopic Mass: 290.0224976 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 68.3
  • Molecular Weight: 291.13

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Additional information on tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate

tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate: A Comprehensive Overview

tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate, identified by the CAS registry number 1589541-54-7, is a highly specialized organic compound with significant applications in various fields of chemistry and material science. This compound is characterized by its unique molecular structure, which combines a tert-butyl group with a pyridine ring substituted with dichloro and formyl functionalities. The synthesis and characterization of this compound have been extensively studied in recent years, driven by its potential in pharmaceuticals, agrochemicals, and advanced materials.

The molecular formula of tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate is C13H13Cl2N3O3, with a molecular weight of 370.2 g/mol. Its structure features a pyridine ring at the core, substituted at positions 2, 4, and 6 with an N-carbamate group (linked to tert-butyl), a chlorine atom, and another chlorine atom respectively. The formyl group is attached at position 5 of the pyridine ring. This arrangement imparts the compound with unique electronic properties and reactivity, making it an interesting candidate for various chemical transformations.

Recent studies have focused on the synthesis of tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate, employing advanced methodologies such as Suzuki coupling and Stille coupling reactions. These methods allow for precise control over the substitution pattern on the pyridine ring, enabling the preparation of structurally diverse derivatives. The compound has also been explored as an intermediate in the synthesis of bioactive molecules, particularly in the development of new drug candidates targeting specific biological pathways.

In terms of physical properties, tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its thermal stability has been evaluated under various conditions, revealing that it remains stable up to temperatures of 200°C without decomposition. These properties make it suitable for use in high-throughput screening assays and other demanding chemical processes.

The application of CAS No. 1589541-54-7 extends beyond the laboratory setting. In the field of agrochemistry, this compound has been investigated as a potential herbicide or fungicide due to its ability to inhibit key enzymes involved in plant metabolism. Field trials conducted in controlled environments have shown promising results, with significant reductions in weed growth observed when treated with this compound.

In the pharmaceutical industry, tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate has been explored as a lead compound for anti-cancer drug development. Research indicates that it may possess cytotoxic activity against certain cancer cell lines, potentially through mechanisms involving DNA intercalation or inhibition of topoisomerase enzymes. Preclinical studies are currently underway to further evaluate its efficacy and safety profile.

The environmental impact of CAS No. 1589541-54-7 has also been a topic of recent research interest. Studies assessing its biodegradation rates under aerobic and anaerobic conditions suggest that it undergoes slow degradation in natural water bodies. Efforts are being made to develop eco-friendly synthesis routes and application methods to minimize its environmental footprint.

In conclusion, tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yli carbamate, CAS No. 1589541–54–7 is a versatile compound with diverse applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool in modern chemical research and development.

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